The proto-oncogene protein c-fes-fps is a non-receptor protein-tyrosine kinase that plays a critical role in cellular signaling pathways. It is primarily expressed in hematopoietic cells, such as macrophages and monocytes, and is involved in various cellular processes including proliferation, differentiation, and inflammatory responses. The human c-fes/fps gene product, known as p92c-fes, has a molecular weight of approximately 92 kilodaltons and is essential for normal cellular function without exhibiting transforming activity when ectopically expressed in certain cell lines .
The c-fes/fps gene was initially identified in feline retroviruses and has homologs in various species, including humans. The gene is located on chromosome 15 in humans and encodes a protein that shares structural similarities with other tyrosine kinases, particularly those involved in oncogenic processes .
c-fes/fps belongs to the family of non-receptor protein-tyrosine kinases. This classification indicates that it does not rely on receptor-mediated signaling for its activation but instead participates in intracellular signaling cascades. The protein is categorized within subgroup IV of these kinases .
The synthesis of the c-fes/fps protein can be achieved through various molecular biology techniques. In laboratory settings, the gene can be cloned into expression vectors and introduced into host cells such as Cos-1 monkey cells or Rat-2 fibroblasts. This allows for transient or stable expression of the protein. Techniques like reverse transcription polymerase chain reaction (RT-PCR) can be utilized to confirm successful expression at the mRNA level .
The c-fes/fps protein exhibits a characteristic structure comprising several functional domains, including SH2 (Src Homology 2) and kinase domains. These domains facilitate interactions with other proteins and substrates within the cell. The crystal structure of c-Fes has been analyzed to understand its conformational dynamics and substrate recognition mechanisms .
The primary biochemical activity of c-fes/fps involves the phosphorylation of tyrosine residues on target proteins. This process is essential for modulating various signaling pathways within cells.
The mechanism by which c-fes/fps exerts its effects involves binding to specific substrates through its SH2 domain, followed by phosphorylation that alters the function or activity of these substrates. This action plays a significant role in mediating responses to growth factors and cytokines.
Research indicates that while c-fes/fps has intrinsic kinase activity, its transforming potential is restrained under normal physiological conditions. This suggests a regulatory role where the kinase acts as a modulator rather than an initiator of oncogenic signaling .
The c-fes/fps protein has several applications in research and clinical settings:
The human FES gene (officially designated FES proto-oncogene, tyrosine kinase) is located at chromosome 15q26.1, spanning approximately 11.3 kilobase pairs (kbp) of genomic DNA [2]. The gene comprises 19 exons interspersed with 18 introns, with the v-fes/fps-homologous sequences distributed across these exons [1] [6]. Transcription generates a ~4.0 kb mRNA encoding a 93 kDa protein (p93c-Fes). The promoter region features conserved regulatory motifs, including a CATT box and three CCGCCC sequences (Sp1 transcription factor binding sites), which are critical for basal expression [1] [6]. Intron-exon boundaries adhere to canonical GT-AG splice junctions, facilitating alternative splicing that yields multiple isoforms, though all share the core domain architecture [2].
Table 1: Genomic Features of FES Across Species
Species | Chromosomal Location | Exon Count | Genomic Span (kbp) | Key Regulatory Motifs |
---|---|---|---|---|
Human (H. sapiens) | 15q26.1 | 19 | ~11.3 | CATT box, CCGCCC repeats |
Feline (F. catus) | Not fully mapped | 19 | ~11.0 | CATT box, CCGCCC repeats |
Avian (G. gallus) | Chromosome 1 | 18 | ~10.5 | CAAT box (divergent) |
The FES/FPS proto-oncogene exhibits remarkable evolutionary conservation. The feline c-fes gene shares 94% amino acid sequence identity with human c-fes, with near-identical exon-intron organization [6]. Both mammalian genes encode a 93 kDa protein, while the avian c-fps homolog (chicken) encodes a 98 kDa protein with 70% overall homology [1] [6]. Key structural elements are preserved:
Notably, c-fes is closely linked evolutionarily to the fur gene (encoding furin, a proprotein convertase). In humans, cats, and chickens, fur lies immediately upstream of c-fes, suggesting coordinated regulation of these functionally distinct genes [3]. Retroviral transduction events gave rise to oncogenic variants: Snyder-Theilen feline sarcoma virus (v-fes) and Fujinami avian sarcoma virus (v-fps). v-fes retains >99% amino acid identity with feline c-fes, lacking only regulatory segments [6].
The Src Homology 2 (SH2) domain (residues 454–551) is central to c-Fes function. It binds phosphotyrosine (pY) motifs with specificity for the consensus sequence pY-E/D/E-P-I/V/L (where "-" denotes hydrophilic residues) [4]. Structural studies reveal a conserved binding pocket featuring Arg-462 and Ser-481, which form hydrogen bonds with pY, while the βD5 residue (Phe-522) selects hydrophobic residues at the pY+3 position [4] [10].
Unlike SH2 domains in inhibitory kinases (e.g., Csk), the c-Fes SH2 domain acts as a positive regulator of kinase activity. Key mechanisms include:
Table 2: Functional Domains of c-Fes-Fps Protein
Domain | Residues | Structural Features | Functional Role |
---|---|---|---|
F-BAR | 1–127 | Crescent-shaped dimer, phosphoinositide-binding | Membrane association, curvature sensing |
Coiled-Coil 1 (CC1) | 128–169 | Heptad repeats (Leu/Ile/Val) | Oligomerization, autoinhibition |
Coiled-Coil 2 (CC2) | 310–344 | Heptad repeats (Glu/Lys salt bridges) | Oligomerization stabilization |
SH2 | 454–551 | Central pY pocket, FLVRES motif | Substrate recognition, kinase activation |
Kinase | 552–822 | Bilobal fold, Y713 in activation loop | Catalytic tyrosine phosphorylation |
The kinase domain (KD, residues 552–822) adopts a bilobal structure typical of tyrosine kinases. Catalytic activity hinges on phosphorylation of Tyr-713 within the activation loop (A-loop) [5] [10]. Key activation steps include:
Activating mutations (e.g., myristoylation signal fusion, coiled-coil disruptions) relieve autoinhibition. Conversely, oncogenic v-Fes/v-Fps lacks autoinhibitory domains, leading to constitutive activity [5] [6].
The N-terminal region harbors two coiled-coil (CC) motifs: CC1 (residues 128–169) and CC2 (residues 310–344). Both feature heptad repeats (a-b-c-d-e-f-g)n with hydrophobic residues at positions a and d, enabling α-helical bundle formation [5] [9].
Functional analyses demonstrate:
The F-BAR domain (residues 1–127) adjacent to CC1 binds phosphatidylinositol lipids, recruiting Fes to membranes where oligomerization occurs. This architecture positions Fes uniquely among non-receptor tyrosine kinases, using coiled-coil-driven oligomerization akin to receptor kinases (e.g., EGFR) for activation [8] [9].
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